

In-Depth Technical Guide to the Spectral Data of mono-Methyl Isophthalate

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

Cat. No.: B047654

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for mono-methyl isophthalate, a key chemical intermediate. Due to the limited availability of public experimental spectra, this guide utilizes predicted data from reputable modeling sources to provide a detailed analysis of its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of mono-methyl isophthalate in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for mono-methyl isophthalate across various analytical techniques.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.65	s	1H	Ar-H (Position 2)
8.28	d	1H	Ar-H (Position 4 or 6)
8.15	d	1H	Ar-H (Position 6 or 4)
7.60	t	1H	Ar-H (Position 5)
3.94	s	3H	-OCH ₃
~11-13	br s	1H	-COOH

Note: Predicted in DMSO-d₆. The chemical shift of the carboxylic acid proton can vary significantly based on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
166.5	C	-COOH
165.8	C	-COOCH ₃
134.5	CH	Ar-C (Position 4 or 6)
133.0	C	Ar-C (Position 1)
131.0	C	Ar-C (Position 3)
130.5	CH	Ar-C (Position 5)
129.8	CH	Ar-C (Position 2)
129.2	CH	Ar-C (Position 6 or 4)
52.5	CH ₃	-OCH ₃

Note: Predicted in DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2500	Broad	O-H stretch (Carboxylic Acid)
~3050	Medium	C-H stretch (Aromatic)
~2960	Weak	C-H stretch (Methyl)
~1725	Strong	C=O stretch (Ester)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, 1450	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Ester and Carboxylic Acid)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Peak List

m/z	Relative Intensity (%)	Assignment
180	100	[M] ⁺ (Molecular Ion)
163	80	[M-OH] ⁺
149	95	[M-OCH ₃] ⁺
121	60	[M-COOCH ₃] ⁺
91	40	[C ₇ H ₇] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of mono-methyl isophthalate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

- Sample Preparation: Place a small amount of the solid mono-methyl isophthalate powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.

- Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

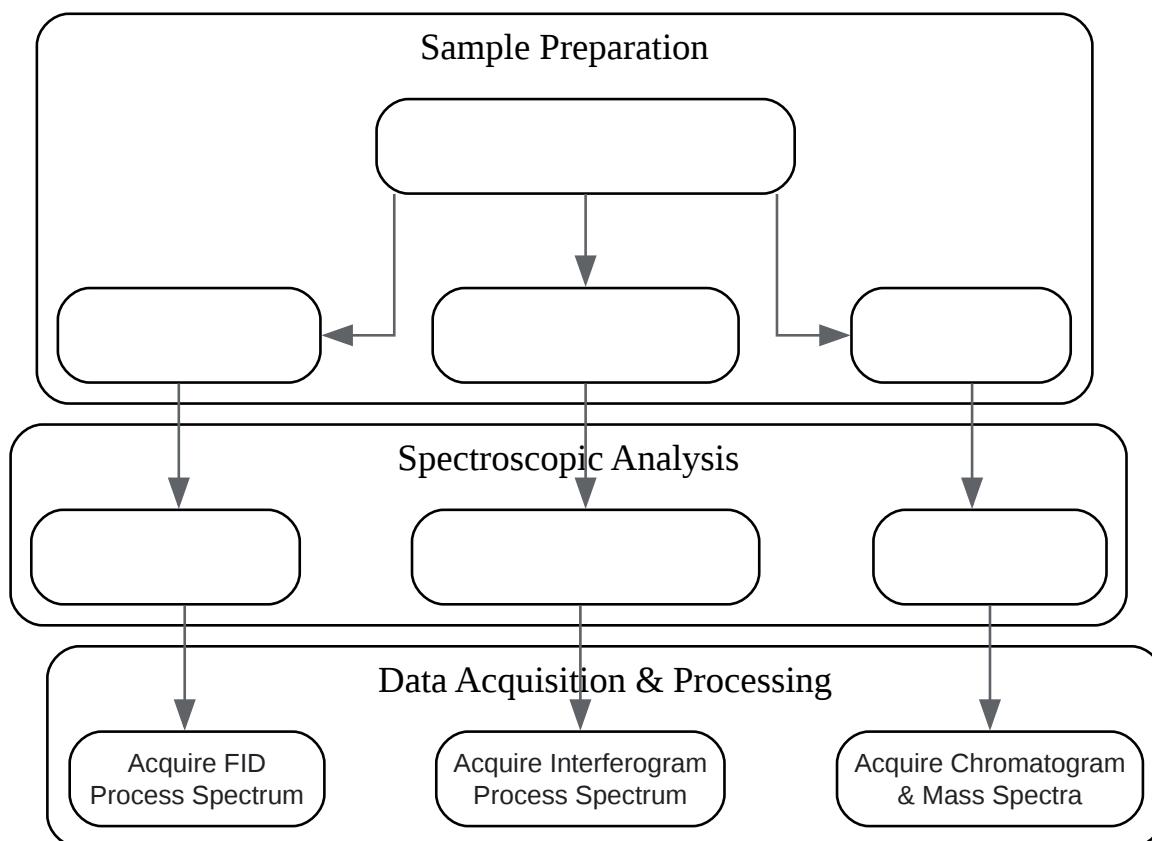
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Dissolve a small amount of mono-methyl isophthalate in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.
- Gas Chromatography:
 - Inject 1 μL of the sample solution into the GC.
 - Use a suitable capillary column (e.g., DB-5ms).
 - A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to 250°C at $10^\circ\text{C}/\text{minute}$.
- Mass Spectrometry:
 - The mass spectrometer is set to scan a mass range of m/z 40-400.
 - The ionization energy is typically set at 70 eV.

Visualizations

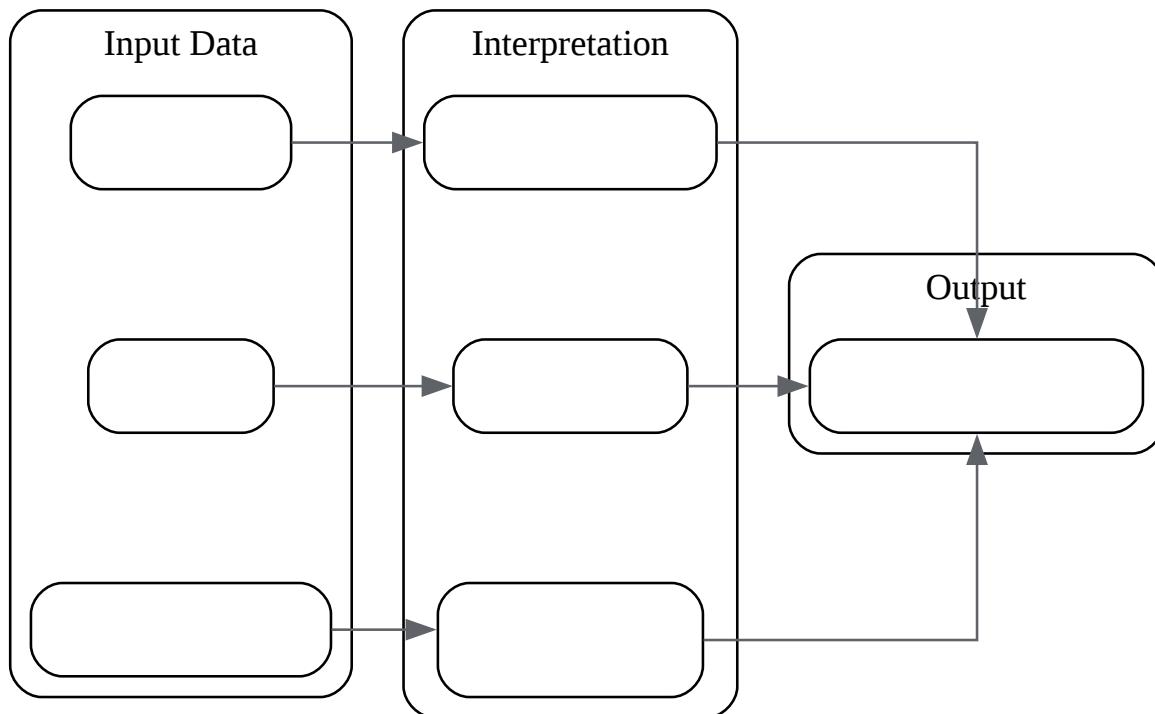
Experimental and Data Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes for characterizing mono-methyl isophthalate.



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Caption: General experimental workflow for the spectroscopic analysis of mono-methyl isophthalate.



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Caption: Logical workflow for the analysis and interpretation of spectral data.

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